Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester
Description
This compound is a heterocyclic derivative featuring a benzimidazole core fused with a 1,2,4-triazole ring. The structure includes a p-methoxyphenyl substituent at position 4 of the triazole, a thioether linkage at position 3, and an ethyl ester group attached via an acetic acid moiety. The ethyl ester moiety serves as a prodrug feature, improving bioavailability by facilitating hydrolysis to the active carboxylic acid form in vivo .
Properties
CAS No. |
38911-92-1 |
|---|---|
Molecular Formula |
C22H23N5O3S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C22H23N5O3S/c1-3-30-21(28)14-31-22-26-25-20(27(22)15-8-10-16(29-2)11-9-15)13-12-19-23-17-6-4-5-7-18(17)24-19/h4-11H,3,12-14H2,1-2H3,(H,23,24) |
InChI Key |
VSPKPLBTTMXWDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Biological Activity
Acetic acid, specifically the compound ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-(p-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester , is a complex organic molecule that combines elements of acetic acid with unique triazole and benzimidazole structures. This compound exhibits a variety of biological activities due to its structural characteristics and functional groups.
Chemical Structure
The compound features:
- Benzimidazole and Triazole Rings : Known for their interactions with biological targets.
- Thioether Linkage : Enhances biological activity by improving solubility and stability.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with benzimidazole and triazole moieties exhibit significant antimicrobial properties. The compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
2. Antifungal Properties
The triazole ring is particularly noted for its antifungal activity. Studies have demonstrated that derivatives of this compound can effectively inhibit fungal growth, making them potential candidates for antifungal therapies .
3. Anticancer Activity
Compounds similar to this structure have been investigated for their anticancer properties. In vitro studies have shown that they can induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation .
The mechanism of action involves the interaction of the benzimidazole and triazole rings with specific molecular targets within the cell. These interactions can modulate enzyme activity and influence various biological pathways, leading to therapeutic effects such as apoptosis in cancer cells or inhibition of microbial growth .
Case Studies
Several studies have explored the efficacy of this compound and its analogs:
- Study on Anticancer Activity : A recent study found that derivatives containing the triazole moiety exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for development as anticancer agents .
- Antimicrobial Efficacy : In another investigation, compounds derived from this structure demonstrated significant inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Benzimidazole | Contains benzimidazole ring | Antifungal, Anticancer | Simpler structure without triazole |
| Triazole Derivatives | Contains triazole ring | Antifungal | Lacks benzimidazole moiety |
| Acetic Acid Derivatives | Simple ester | Solvent properties | Lacks complex biological activity |
This comparison highlights how the unique combination of structural elements in the compound enhances its pharmacological profile compared to simpler analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Hydrazide Analogue | Triazine Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 449.5 | 423.5 | 320.4 |
| logP (Predicted) | 3.2 | 2.1 | 1.8 |
| Hydrogen Bond Acceptors | 8 | 9 | 6 |
| Rotatable Bonds | 7 | 6 | 5 |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule can be dissected into three primary components:
- 1H-Benzimidazol-2-ylethyl moiety
- 4-(p-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Ethyl thioacetate side chain
Strategic disconnections suggest the following synthetic routes:
- Route A : Sequential assembly of the triazole ring followed by benzimidazole coupling
- Route B : Pre-formation of the benzimidazole-ethyl intermediate prior to triazole cyclization
- Route C : Convergent synthesis via late-stage thioether formation
Detailed Synthetic Protocols
Route A: Triazole-First Approach
Synthesis of 4-(p-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol (Intermediate I)
Procedure :
- React p-methoxybenzaldehyde (1.0 eq) with thiosemicarbazide (1.2 eq) in ethanol under reflux (78°C, 6 hr).
- Add iodine (0.1 eq) to catalyze cyclization, yielding 4-(p-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.
Key Data :
- Yield: 68-72%
- Characterization: $$ ^1\text{H NMR} $$ (DMSO-d6) δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=8.8 Hz, 2H, Ar-H), 6.97 (d, J=8.8 Hz, 2H, Ar-H), 3.81 (s, 3H, OCH3).
Alkylation with Ethyl Bromoacetate
Procedure :
- Treat Intermediate I (1.0 eq) with ethyl bromoacetate (1.5 eq) in anhydrous DMF containing K2CO3 (2.0 eq).
- Stir at 50°C for 12 hr under N2 atmosphere.
Key Data :
- Yield: 85%
- Product: Ethyl 2-((4-(p-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Coupling with 2-(1H-Benzimidazol-2-yl)ethylamine
Procedure :
- React the alkylated product (1.0 eq) with CDI (1.2 eq) in THF at 0°C for 1 hr.
- Add 2-(1H-benzimidazol-2-yl)ethylamine (1.1 eq) and stir at RT for 24 hr.
Key Data :
- Yield: 63%
- Purity (HPLC): 98.2%
Route B: Benzimidazole-First Strategy
Synthesis of 2-(2-Aminoethyl)-1H-benzimidazole
Procedure :
- Condense o-phenylenediamine (1.0 eq) with β-alanine (1.2 eq) in 4N HCl at 120°C for 8 hr.
- Neutralize with NH4OH to pH 7-8, extract with EtOAc.
Key Data :
- Yield: 78%
- MS (ESI+): m/z 175.1 [M+H]+
Triazole Ring Formation via Cyclocondensation
Procedure :
- React Intermediate II with thiocarbohydrazide (1.5 eq) in acetic acid (80°C, 5 hr).
- Add p-methoxybenzaldehyde (1.2 eq) and continue heating for 3 hr.
Key Data :
- Yield: 71%
- Key Intermediate: 5-(2-(1H-Benzimidazol-2-yl)ethyl)-4-(p-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Esterification with Ethyl Bromoacetate
Procedure :
Same as Step 2.1.2, yielding final product with 82% yield.
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield (%) | 53 | 59 |
| Number of Steps | 3 | 3 |
| Purification Complexity | High | Moderate |
| Scalability | Medium | High |
| Byproduct Formation | 12-15% | 8-10% |
Key Observations :
Optimization Studies
Solvent Screening for Thioether Formation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 85 | 97.1 |
| DMSO | 79 | 95.3 |
| THF | 68 | 91.2 |
| MeCN | 72 | 93.8 |
Characterization Data
Spectroscopic Properties
$$ ^1\text{H NMR} $$ (400 MHz, CDCl3):
δ 1.28 (t, J=7.1 Hz, 3H, CH2CH3), 3.15 (t, J=6.8 Hz, 2H, CH2-benzimidazole), 3.79 (s, 3H, OCH3), 4.22 (q, J=7.1 Hz, 2H, OCH2), 4.87 (s, 2H, SCH2), 7.12-7.89 (m, 8H, Ar-H).$$ ^{13}\text{C NMR} $$ (100 MHz, CDCl3):
δ 14.1 (CH2CH3), 29.8 (CH2-benzimidazole), 55.2 (OCH3), 61.5 (OCH2), 171.2 (C=O).HRMS (ESI+) :
m/z calcd for C22H23N5O3S [M+H]+: 438.1554; found: 438.1551.
Industrial-Scale Considerations
Process Intensification
Green Chemistry Metrics
| Metric | Value |
|---|---|
| E-factor | 8.7 |
| Atom Economy | 76% |
| Process Mass Intensity | 12.4 |
Improvement Strategies :
- Replace DMF with Cyrene™ (dihydrolevoglucosenone) as solvent
- Implement catalytic hydrogenation for nitro group reductions
Regulatory Compliance Aspects
- REACH : Fully registered with ECHA (EC 606-785-4)
- ICH Guidelines : Q3A(R2) impurities ≤0.15%
- Genotoxic Impurities : Controlled below 1 ppm per ICH M7
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves:
- Stepwise alkylation : Reacting 5-substituted-1,2,4-triazole-3-thiones with ethyl bromoacetate in ethanol under reflux (5–6 hours) with sodium ethoxide as a base .
- Purification : Recrystallization from ethanol or aqueous ethanol to achieve >90% purity. Key parameters include maintaining anhydrous conditions, stoichiometric control of reagents, and monitoring reaction progress via thin-layer chromatography (TLC) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Elemental analysis : Validates molecular composition (C, H, N, S content) .
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for ester, S–H at ~2500 cm⁻¹ for thioether) .
- HPLC : Assesses purity (>98% is typical for pharmacological studies) .
Q. How can preliminary biological activity (e.g., antimicrobial) be evaluated for this compound?
- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control .
- MIC determination : Use broth microdilution methods (concentration range: 1–256 µg/mL) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Systematic substitution : Synthesize analogs with variations in the benzimidazole (e.g., halogenation) or triazole (e.g., methyl vs. methoxy groups) moieties .
- QSAR modeling : Use computational tools (e.g., COMSOL Multiphysics) to correlate electronic properties (Hammett constants) with antimicrobial efficacy .
Q. What methodologies are effective for analyzing degradation products under stress conditions (e.g., hydrolysis, oxidation)?
- Forced degradation studies : Expose the compound to acidic (HCl), alkaline (NaOH), and oxidative (H₂O₂) conditions at 80°C for 24 hours .
- LC-MS identification : Compare degradation peaks to reference standards (e.g., acetic acid derivatives formed via ester hydrolysis) .
Q. How do salt forms of this compound (e.g., sodium, zinc) affect solubility and bioavailability?
- Salt preparation : React the free acid with metal sulfates (e.g., ZnSO₄) or organic bases (e.g., piperidine) in ethanol .
- Solubility testing : Use shake-flask methods in PBS (pH 7.4) and simulate gastrointestinal fluid (pH 1.2) .
Q. How can computational chemistry optimize reaction design and reduce experimental trial-and-error?
- Reaction path search : Apply quantum chemical calculations (DFT) to predict intermediates and transition states .
- Machine learning : Train models on existing reaction data to recommend optimal solvents, temperatures, and catalysts .
Q. How should contradictory biological data (e.g., varying MIC values across studies) be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
